Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
Description
Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a halogenated aromatic compound featuring a bromine substituent at the para position of the phenyl ring, an amino group, and an ethyl ester moiety. The bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the hydrochloride salt improves solubility and stability .
Properties
Molecular Formula |
C11H15BrClNO2 |
|---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8;/h4-7H,3,13H2,1-2H3;1H |
InChI Key |
WRZJNUBWNMTVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride, which can be further utilized in different applications.
Scientific Research Applications
Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Implications
- Immunosuppressive Potential: Compounds like Fingolimod HCl () and 2-amino-2-[2-(4-(3-benzyloxyphenyl)ethyl]-1,3-propanediol HCl () highlight the role of amino-alcohol hydrochlorides in modulating immune responses. The target compound’s bromophenyl group may offer unique selectivity in such applications .
- Impurity Profiling: notes that Venlaflaxine HCl impurities (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl) share structural motifs with the target compound, emphasizing the need for rigorous chromatographic separation in pharmaceutical manufacturing .
Biological Activity
Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- IUPAC Name : Ethyl 2-amino-2-(4-bromophenyl)propanoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | Ethyl 2-amino-2-(4-bromophenyl)propanoate |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group in the compound allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, potentially modulating enzyme or receptor activities involved in metabolic pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features may enable it to interact with bacterial enzymes or cell membranes, leading to inhibition of microbial growth .
Anticancer Properties
Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer). For instance, compounds similar to Ethyl 2-amino-2-(4-bromophenyl)propanoate have demonstrated IC₅₀ values indicating significant anti-proliferative activity against various cancer cell lines .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)propanoate | HepG2 | TBD |
| Compound 7f | HepG2 | 16.782 |
| Compound 7a | HepG2 | 20.667 |
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anti-proliferative effects of various derivatives against HepG2 cells, highlighting that structurally similar compounds exhibited varying degrees of efficacy, with some showing promising results at low concentrations .
- Enzyme Interaction Studies : Investigations into the binding affinity of Ethyl 2-amino-2-(4-bromophenyl)propanoate with specific enzymes revealed its potential as an enzyme inhibitor, which could lead to therapeutic applications in metabolic disorders.
- Comparative Analysis : When compared to other compounds with similar structures, Ethyl 2-amino-2-(4-bromophenyl)propanoate demonstrated unique interactions and biological activities due to its specific functional groups, indicating its potential as a lead compound in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
